Regioisomeric Identity Defined by Distinct SMILES and InChIKey Signatures
8-Oxa-1-azaspiro[4.5]decan-3-ol exhibits a distinct SMILES string (OC1CNC2(CCOCC2)C1) that differs from the comparator 1-Oxa-8-azaspiro[4.5]decan-3-ol (C1CNCCC12CC(CO2)O), reflecting the reversed positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework . The InChIKey values for the two compounds are non-identical, confirming they are separate chemical entities rather than alternate representations of the same structure.
| Evidence Dimension | Structural connectivity (SMILES representation) |
|---|---|
| Target Compound Data | OC1CNC2(CCOCC2)C1 (O at 8-position, N at 1-position) |
| Comparator Or Baseline | C1CNCCC12CC(CO2)O (O at 1-position, N at 8-position) for 1-Oxa-8-azaspiro[4.5]decan-3-ol |
| Quantified Difference | Reversed heteroatom positions within the spiro[4.5]decane scaffold |
| Conditions | Structural annotation from vendor chemical databases |
Why This Matters
This connectivity difference ensures procurement of the correct regioisomer, as analytical methods such as NMR, LC-MS, or IR spectroscopy can distinguish these compounds based on their distinct chemical environments.
